Medicinal Chemistry: The 2-(3,4-dimethoxyphenyl)ethylamine pharmacophore is present in various bioactive compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and analgesic effects [, ]. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide could serve as a starting point for developing novel therapeutics by exploring structural modifications and evaluating their biological activity.
Compound Description: This compound is a bio-functional hybrid molecule synthesized from the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. [] It was fully characterized using various spectroscopic techniques including 1H, 13C-NMR, UV, and mass spectrometry. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of isoquinoline fluorine analogs. [] It exists as a racemic mixture of enantiomers. []
Compound Description: This compound, synthesized as part of a series exploring calcium antagonistic activity, exhibits various cardiovascular effects. [] It demonstrates negative chronotropic and inotropic activities in guinea pig heart models. [] It also interacts with calcium and sodium channels in chick dorsal root ganglion neurons and inhibits nicotine-induced currents in bovine chromaffin cells. []
Relevance: This compound is grouped into the same category of verapamil-type calcium antagonists as N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide due to the presence of the homoveratryl group (3,4-dimethoxyphenyl)ethyl) in their side chains. []
Compound Description: This compound has been synthesized using a novel, scalable method starting from hexanedioic acid monomethyl ester. [] The structure of the final product was confirmed using 1H NMR. []
Compound Description: This compound is a key precursor in the Bischler-Napieralski cyclization reaction, ultimately aimed at synthesizing isoquinoline derivatives. []
Relevance: While this compound shares the 3,4-dimethoxyphenyl ethylamine fragment with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, it features a significantly different structure overall. The presence of two additional 3,4-dimethoxyphenyl groups, a nitro group, and a chiral (S)-1-phenylethyl substituent distinguishes it from the target compound. Notably, it undergoes a Bischler-Napieralski cyclization that involves dealkylation, highlighting the impact of substituents on reactivity. []
Compound Description: This series of heterocyclic compounds are characterized by an aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy]methane core structure, with various substituents. [] They are synthesized via a multi-step process involving the reaction of specific intermediates. []
Relevance: Compounds within this series share the 3,4-dimethoxyphenylethyl moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but differ significantly in the overall structure due to the presence of a complex N-methyl-3-aminopropoxy methane linker and varying aryl and heteroaryl substituents. []
Compound Description: KC11346 is a drug investigated for its pharmacological properties, with KC12795 and KC12816 identified as its metabolites. [] A sensitive HPLC method was developed to quantify these compounds in dog plasma. []
Relevance: This compound and its metabolites share the 3,4-dimethoxyphenylethyl moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but differ significantly in their overall structure. []
Compound Description: This compound is characterized by a 3,4-dimethoxyphenyl ethyl group linked to a sulfonamide moiety. [] Its crystal structure showcases a near-perpendicular orientation between the phenyl and dimethoxyphenyl rings. []
Relevance: This compound shares the 3,4-dimethoxyphenyl ethylamine fragment with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide but differs in the presence of a benzenesulfonyl group instead of the 2-fluorobenzamide moiety. []
Compound Description: This compound features a naphthalene ring system connected to the sulfonamide moiety, unlike the benzene ring in the previous compound. [] Its crystal structure exhibits weak C–H⋯O hydrogen bonds. []
Relevance: This compound, similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide, shares the 3,4-dimethoxyphenyl ethylamine fragment with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide but possesses a naphthalene-1-sulfonyl group instead of the 2-fluorobenzamide moiety. []
Compound Description: This compound bears a close resemblance to N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide, with the addition of a methyl group at the para position of the benzenesulfonamide moiety. [] The crystal structure analysis confirms this structural feature. []
Relevance: Similar to the previous two compounds, this compound shares the 3,4-dimethoxyphenyl ethylamine fragment with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but has a 4-methylbenzenesulfonyl group instead of the 2-fluorobenzamide moiety. []
Compound Description: This compound is notable for its two benzene rings, with a small dihedral angle between them, indicating close stacking. [] The crystal structure is stabilized by O—H⋯O and O—H⋯(O,O) hydrogen bonds involving a water molecule. []
Compound Description: This compound, also known as cinnamoyl dimethyl dopamine, exhibits photostability in its solid state due to the specific arrangement of its cinnamoyl moieties. []
Compound Description: This chiral compound is synthesized through a desymmetrization reaction using a chiral lithium amide base. [] This approach provides high enantioselectivity. []
Compound Description: EDMT has been synthesized and characterized using various spectroscopic methods, including UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry. [] Theoretical studies using DFT methods were also employed to analyze its structural, molecular, and spectral properties. []
Relevance: While this compound shares the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, it lacks the ethylamine linker and instead features a 4,6-disubstituted 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate moiety. []
Compound Description: This compound represents a series of verapamil analogs designed with restricted molecular flexibility to investigate the active conformation(s) responsible for the drug's cardiac depressant and vasorelaxant activities. []
3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N -methylbenzamide (DQ-2511, CAS 104775-36-2)
Compound Description: DQ-2511, a novel anti-ulcer drug, was studied extensively for its pharmacological properties. [, , , ] These studies demonstrated its effects on various systems including the central nervous, autonomic nervous, cardiovascular, and gastrointestinal systems. [, , , ]
Relevance: This compound shares the core 3,4-dimethoxyphenyl ethylamine structure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but differs significantly in the presence of a complex carbamoylmethyl-amino-N-methylbenzamide group attached to the nitrogen atom. [, , , ]
Compound Description: These compounds represent the metabolites of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758). YM758 is a novel If channel inhibitor being developed for treating stable angina and atrial fibrillation. []
Compound Description: This compound was studied using NMR and mass spectrometry to determine its structure and conformation. []
Relevance: This compound shares the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but lacks the ethylamine linker. Instead, it contains a benzodiazepine moiety, resulting in a significantly different structure. []
Compound Description: n-butyl THPM nanoparticles were synthesized using a water/oil microemulsion technique and characterized by various techniques. [] The compound was found to be stable up to 280°C. []
Relevance: This compound shares the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide but lacks the ethylamine linker and has a tetrahydropyrimidine-5-carboxylate moiety, making it structurally distinct. []
Compound Description: This compound was synthesized from eugenol methyl ether and investigated for its potential as a hybrid drug with antitumor, antimalarial, and antiviral properties. []
Compound Description: FK664 has a planar heterocyclic structure with two benzene rings attached. [] It crystallizes in the P21/n space group with a hemibenzene solvate. []
Relevance: This compound shares the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide but lacks the ethylamine linker and has a dihydropyrimidinone moiety, making it structurally distinct. []
Compound Description: This series of compounds are synthesized from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide in a multi-step process. [] The "halo" in the name indicates the presence of various halogen substituents. []
Compound Description: This compound was synthesized via an intramolecular condensation reaction. [] The seven-membered ring in its structure adopts a half-chair conformation. []
Relevance: While sharing the 3,4-dimethoxyphenyl substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, this compound differs significantly due to its incorporation into a benzazepine ring system. This difference highlights the use of the 3,4-dimethoxyphenyl group as a building block for synthesizing various heterocyclic structures. []
8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisochinolin
Compound Description: This compound was synthesized as part of research focusing on developing new synthetic pathways for tetrahydroisoquinoline derivatives. []
Compound Description: This compound, a precursor for slow and sustained nitric oxide release agents, has been structurally characterized and its crystal structure reveals a dimer formation via intermolecular N-H...O hydrogen bonds. []
Compound Description: This chiral compound serves as another precursor for slow and sustained nitric oxide release and has been structurally characterized. [] The study also compares its structural features with analogues, highlighting the impact of subtle changes in functional groups on molecular conformation and intermolecular interactions. []
6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a) and 7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)
Compound Description: These compounds were synthesized using the Pummerer reaction as a key step in their synthetic route. [] The study investigated the influence of boron trifluoride diethyl etherate on the cyclization step of the reaction. []
Compound Description: This compound exhibits potent vasoconstrictive activity, with its mechanism of action found to be mediated through H1-histamine receptors. []
Compound Description: This compound is prepared through a lead tetraacetate oxidation of a specific isoquinoline enamide precursor. []
Relevance: This compound, while sharing the 3,4-dimethoxyphenyl substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, is incorporated into a tetrahydro-2H-3-benzazepin-2-one system, making it structurally distinct. This highlights the use of the 3,4-dimethoxyphenyl group in the synthesis of diverse heterocyclic compounds. []
Compound Description: This compound represents a novel analog of lamellarin alkaloids, where the isoquinoline core is replaced with a pyrrolidine ring. []
Relevance: This compound shares the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but it lacks the ethylamine linker and features a complex chromenopyrrolizinone framework, making it structurally distinct. []
Compound Description: Tariquidar is a potent third-generation P-glycoprotein (P-gp) inhibitor. [] Although it's also a substrate for breast cancer resistance protein (BCRP), studies have confirmed its inhibitory activity against P-gp. []
Compound Description: This compound, extracted from Sichuan pepper (Zanthoxylum Bungeanum), has shown promise as a potential drug candidate for Alzheimer's disease (AD). [] It exhibits the ability to penetrate the blood-brain barrier, improve cognitive function in AD mice models, and reduce the accumulation of amyloid-β oligomers. []
Compound Description: These compounds were synthesized and characterized as part of a study focusing on the development of new antimicrobial agents. []
2-(3,4-dimethoxyphenyl)-3,4-dihydro-6-met
Compound Description: This compound was identified as a component in the methanolic fruit extract of Citrullus colocynthis using GC-MS analysis. [] The extract itself exhibited antibacterial activity against various bacterial strains. []
Compound Description: This compound was identified as a major bioactive constituent in the hydroalcohol extract of Phyllanthus amarus Schum. and Thonn. leaf using GC-MS analysis. []
Compound Description: JG-03-14, a poly-substituted pyrrole compound, and its refined analogs, NT-07-16 and NT-07-45, exhibit anti-inflammatory properties by acting as microtubule depolymerizers. [] They reduce the production of pro-inflammatory cytokines in activated macrophages and modulate various pro-inflammatory signaling pathways. []
Relevance: These compounds share the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but lack the ethylamine linker and feature a substituted pyrrole ring, making them structurally distinct. []
Compound Description: This compound was isolated from the leaves and twigs of Mitrephora winitii and identified as a new natural product. [] It demonstrated potent cytotoxic activity against KB and MCF-7 cancer cell lines. []
Compound Description: This compound was synthesized via cyclocondensation of α-benzoylamino-γ-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide with phosphoryl chloride. []
Compound Description: This series of compounds was synthesized and evaluated for their cytotoxic activity against various cancer cell lines. [] Several derivatives exhibited potent cytotoxicity, with some demonstrating curative effects in vivo against colon 38 tumors in mice. []
Relevance: While these compounds do not explicitly contain the 3,4-dimethoxyphenyl group present in N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, one specific derivative, the 2-(3,4-dimethoxyphenyl) derivative of the 4-N-[2-(dimethylamino)ethyl]carboxamide, incorporates this moiety. This highlights the potential for using the 3,4-dimethoxyphenyl group as a substituent in designing bioactive molecules, particularly in the field of anticancer drug discovery. []
Compound Description: This novel flavonoid was isolated from the bark of Millettia ovalifolia and characterized. [] It exhibited significant inhibition of the cytosolic form of bovine carbonic anhydrase-II. []
Relevance: While this compound does not contain the complete 3,4-dimethoxyphenyl group present in N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, it does share the 4-methoxyphenyl substructure. This highlights the potential for variations in the substitution pattern on the phenyl ring while maintaining biological activity, albeit potentially with different targets or mechanisms of action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.